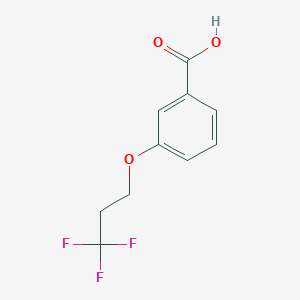

3-(3,3,3-Trifluoropropoxy)benzoic acid

説明

3-(3,3,3-Trifluoropropoxy)benzoic acid is a fluorinated derivative of benzoic acid featuring a trifluoropropoxy substituent at the 3-position of the aromatic ring. The trifluoropropoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, significantly altering the compound’s physicochemical properties, such as acidity, solubility, and metabolic stability.

特性

IUPAC Name |

3-(3,3,3-trifluoropropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)4-5-16-8-3-1-2-7(6-8)9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDYKKSPPZYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-(3,3,3-Trifluoropropoxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

3-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

科学的研究の応用

3-(3,3,3-Trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

類似化合物との比較

Structural Analogs and Substituent Effects

a. Trifluorinated Propoxy Derivatives

- 4-Bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (): This pyrazole derivative shares the trifluoropropoxy group but incorporates a bromine atom and a fluoroethyl chain.

- 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoic acid (): A pharmaceutical intermediate with a trifluoropropoxy side chain. The stereochemistry (S-configuration) and additional heterocyclic moieties differentiate its biological activity, likely targeting enzymes or receptors in therapeutic contexts .

b. Benzoic Acid Derivatives

The trifluoropropoxy group reduces the pKa of benzoic acid (from ~4.2 to ~2.5–3.0), enhancing acidity compared to hydroxyl-substituted analogs. This increased acidity improves solubility in aqueous environments, critical for bioavailability in drug design .

生物活性

3-(3,3,3-Trifluoropropoxy)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(3,3,3-Trifluoropropoxy)benzoic acid features a benzoic acid backbone with a trifluoropropoxy substituent. This structural modification is expected to influence its solubility, stability, and interaction with biological targets.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzoic acid can act as inhibitors of important enzymes. For example, compounds similar to 3-(3,3,3-Trifluoropropoxy)benzoic acid have shown inhibitory activity against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). The IC50 values for various substituted benzoic acids ranged from 7 to 40 μM, indicating moderate potency as potential anti-tuberculosis agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4e | 7 | Uncompetitive inhibition |

| MB872 | 40 | Competitive inhibition |

2. Proteasome and Autophagy Modulation

Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, these compounds promoted significant activation of cathepsins B and L, which are crucial for protein degradation . Specifically, the compound showed an activation rate of 467.3 ± 3.9% for cathepsins B and L in cell-based assays.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain benzoic acid derivatives exhibit low cytotoxic effects. For instance, compounds were tested against Hep-G2 and A2058 cell lines with minimal growth inhibition observed (less than 5%) . This suggests a favorable safety profile for further development.

Case Study 1: Anti-Tuberculosis Activity

In a study assessing the anti-tuberculosis potential of substituted benzoic acids, it was found that compounds with a trifluoropropoxy group exhibited promising activity against MtDHFR. The structure-activity relationship indicated that modifications at the aromatic ring could enhance binding affinity and inhibitory potency .

Case Study 2: Proteostasis Network Modulation

Another investigation focused on the role of benzoic acid derivatives in modulating proteostasis networks. The results highlighted that these compounds could significantly enhance proteasomal activity in aged fibroblasts, suggesting their potential as anti-aging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。